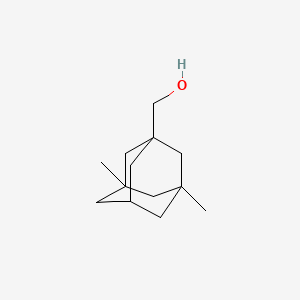

(3,5-Dimethyladamantan-1-yl)methanol

Übersicht

Beschreibung

3,5-Dimethyl-1-adamantanemethanol is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Dimethyl-1-adamantanemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-adamantanemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der löslichen Epoxidhydrolase

Eines der vielversprechenden Anwendungsgebiete für Adamantyl-haltige Verbindungen wie (3,5-Dimethyladamantan-1-yl)methanol ist ihre Verwendung als zielgerichtete Inhibitoren der Säugetier- und menschlichen löslichen Epoxidhydrolase (sEH) . sEH ist ein Enzym, das am Metabolismus von bioaktiven Lipidepoxiden beteiligt ist, die wichtige Signalmoleküle im Herz-Kreislauf-System sind. Inhibitoren von sEH haben therapeutisches Potenzial für die Behandlung von Bluthochdruck und entzündlichen Erkrankungen.

Zwischenprodukt der organischen Synthese

Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Ihre Adamantanstruktur macht sie aufgrund ihrer Stabilität und ihrer einzigartigen Form zu einem wertvollen Baustein für die Synthese von Pharmazeutika und Agrochemikalien .

Biologische Aktivität

3,5-Dimethyl-1-adamantanemethanol (C13H22O) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C13H22O

- Molecular Weight : 194.32 g/mol

- Appearance : Solid at room temperature

- Purity : Typically >98% in commercial preparations

The compound's adamantane core contributes to its unique structural properties, which influence its interactions with biological systems.

3,5-Dimethyl-1-adamantanemethanol primarily interacts with the Sigma opioid receptor , where it exhibits inhibitory effects. This receptor is implicated in various physiological processes, including pain modulation and neuroprotection.

Pharmacokinetics

- Boiling Point : Predicted to be around 3256±90 °C.

- The compound undergoes various chemical reactions such as oxidation and reduction, which can modify its biological activity.

Biological Activities

Research indicates that 3,5-Dimethyl-1-adamantanemethanol possesses several biological activities:

- Antiviral Properties : Preliminary studies suggest potential applications in antiviral drug development.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating promise against various cancer types .

Anticancer Activity

A study evaluated the cytotoxic effects of 3,5-Dimethyl-1-adamantanemethanol on human colon cancer cells. Results indicated an IC50 value of approximately 25 µM, suggesting significant anticancer potential .

Pain Modulation

In a model assessing pain response, the compound demonstrated analgesic effects through inhibition of sodium channels (NaV1.7), which are critical in pain signaling pathways. This suggests a dual role in both pain relief and potential neuroprotective effects .

Comparative Analysis

To better understand the unique properties of 3,5-Dimethyl-1-adamantanemethanol, it is useful to compare it with other adamantane derivatives:

| Compound Name | Primary Uses | Biological Activity |

|---|---|---|

| Amantadine | Antiviral; Parkinson's treatment | NMDA receptor modulation |

| Memantine | Alzheimer's disease treatment | NMDA receptor antagonist |

| 3,5-Dimethyl-1-adamantanemethanol | Potential antiviral and anticancer | Sigma receptor inhibition; NaV1.7 block |

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLWJAOIBEWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398780 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26919-42-6 | |

| Record name | 3,5-Dimethyl-1-adamantanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.